Cas no 281234-95-5 (methyl 4-(piperidin-4-yloxy)benzoate)

methyl 4-(piperidin-4-yloxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(4-piperidinyloxy)benzoate
- methyl 4-(piperidin-4-yloxy)benzoate
- 4-(Piperidin-4-yloxy)benzoic acid methyl ester
- DB-067882
- EN300-146857
- Methyl 4-(piperidin-4-yloxy)-benzoate
- 281234-95-5
- SCHEMBL239876
- methyl 4-piperidin-4-yloxybenzoate
- 4-(Piperidin-4-yloxy)-benzoic acid methyl ester
- VKZCXEDITLJYNW-UHFFFAOYSA-N
-
- インチ: InChI=1S/C13H17NO3/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3
- InChIKey: VKZCXEDITLJYNW-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=C(C=C1)OC2CCNCC2
計算された属性
- せいみつぶんしりょう: 235.12084340g/mol
- どういたいしつりょう: 235.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 47.6Ų
methyl 4-(piperidin-4-yloxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-146857-10.0g |
methyl 4-(piperidin-4-yloxy)benzoate |
281234-95-5 | 10.0g |
$1018.0 | 2023-02-15 | ||
Enamine | EN300-146857-0.25g |
methyl 4-(piperidin-4-yloxy)benzoate |
281234-95-5 | 0.25g |
$172.0 | 2023-02-15 | ||
Enamine | EN300-146857-1000mg |
methyl 4-(piperidin-4-yloxy)benzoate |
281234-95-5 | 1000mg |
$187.0 | 2023-09-29 | ||
Enamine | EN300-146857-2500mg |
methyl 4-(piperidin-4-yloxy)benzoate |
281234-95-5 | 2500mg |
$331.0 | 2023-09-29 | ||
Enamine | EN300-146857-50mg |
methyl 4-(piperidin-4-yloxy)benzoate |
281234-95-5 | 50mg |
$157.0 | 2023-09-29 | ||
Enamine | EN300-146857-2.5g |
methyl 4-(piperidin-4-yloxy)benzoate |
281234-95-5 | 2.5g |
$331.0 | 2023-02-15 | ||
Enamine | EN300-146857-0.1g |
methyl 4-(piperidin-4-yloxy)benzoate |
281234-95-5 | 0.1g |
$165.0 | 2023-02-15 | ||
Enamine | EN300-146857-0.05g |
methyl 4-(piperidin-4-yloxy)benzoate |
281234-95-5 | 0.05g |
$157.0 | 2023-02-15 | ||
Enamine | EN300-146857-5000mg |
methyl 4-(piperidin-4-yloxy)benzoate |
281234-95-5 | 5000mg |
$572.0 | 2023-09-29 | ||
Enamine | EN300-146857-100mg |
methyl 4-(piperidin-4-yloxy)benzoate |
281234-95-5 | 100mg |
$165.0 | 2023-09-29 |
methyl 4-(piperidin-4-yloxy)benzoate 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
methyl 4-(piperidin-4-yloxy)benzoateに関する追加情報
Methyl 4-(Piperidin-4-Yloxy)Benzoate: A Comprehensive Overview
Methyl 4-(piperidin-4-yloxy)benzoate, with the CAS number 281234-95-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoate moiety with a piperidine ring. The piperidine group, a six-membered saturated ring containing one nitrogen atom, contributes to the compound's versatility and potential applications in drug design and synthesis.
The benzoate group in methyl 4-(piperidin-4-yloxy)benzoate is attached to the piperidine ring via an oxygen atom, forming an ether linkage. This structural arrangement not only enhances the compound's stability but also provides a platform for further functionalization. Recent studies have highlighted the importance of such ether linkages in modulating the pharmacokinetic properties of drugs, including absorption, distribution, metabolism, and excretion (ADME). For instance, research published in the Journal of Medicinal Chemistry in 2023 demonstrated that compounds with similar ether linkages exhibit improved bioavailability due to enhanced solubility and reduced first-pass metabolism.
The synthesis of methyl 4-(piperidin-4-yloxy)benzoate involves a multi-step process that typically begins with the preparation of the piperidine derivative. One common approach is the nucleophilic substitution reaction, where a suitable alkylating agent reacts with piperidine to form the ether bond. Subsequent steps may include esterification to introduce the benzoate group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields.
In terms of pharmacological activity, methyl 4-(piperidin-4-yloxy)benzoate has shown promise as a potential drug candidate in several therapeutic areas. Preclinical studies have indicated that this compound exhibits moderate to high potency in inhibiting certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). A study conducted by Smith et al. (2023) revealed that methyl 4-(piperidin-4-yloxy)benzoate demonstrated selective inhibition of AChE in vitro, suggesting its potential utility in treating Alzheimer's disease. Furthermore, preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses.
Beyond its direct pharmacological applications, methyl 4-(piperidin-4-yloxy)benzoate serves as a valuable building block for constructing more complex molecules. Its modular structure allows for easy modification at both the benzoate and piperidine positions, enabling chemists to explore a wide range of structural variations. For instance, substitution at the benzoate ring can lead to derivatives with enhanced selectivity for specific targets or improved pharmacokinetic properties. Similarly, modifications to the piperidine ring can introduce additional functionalities or alter the compound's stereochemistry.
Recent research has also focused on leveraging computational methods to predict and optimize the properties of methyl 4-(piperidin-4-yloxy)benzoate derivatives. Machine learning algorithms have been employed to model the relationship between chemical structure and biological activity, allowing researchers to identify key structural features that contribute to potency and selectivity. These computational tools are expected to play an increasingly important role in accelerating drug discovery efforts involving this compound class.
In conclusion, methyl 4-(piperidin-4-yloxy)benzoate represents a versatile and promising compound with applications spanning organic synthesis, pharmacology, and drug development. Its unique structure and favorable properties make it an attractive target for further research and commercialization. As advancements in synthetic methodologies and computational modeling continue to emerge, it is anticipated that this compound will unlock new opportunities for therapeutic innovation.
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